Unique Trisubstituted Pyrimidine Scaffold
SSD114 is a 2,4,6-trisubstituted pyrimidine designed by hybridizing the structures of GS39783 (a 2-methylthio-5-nitropyrimidine-4,6-diamine) and NVP-BHF177 [1]. This scaffold is structurally distinct from all previously described GABAB PAM classes: GS39783 (pyrimidine-diamine), CGP7930 (2,6-di-tert-butylphenol), rac-BHFF (benzofuranone), COR627/COR628 (2-acylaminothiophene), and CMPPE (pyrazolo[1,5-a]pyrimidine) [1][2]. No other commercially available GABAB PAM possesses this 2,4,6-trisubstituted pyrimidine architecture with the N-cyclohexyl, 4-methoxy, and 4-trifluoromethylphenyl substitution pattern.
| Evidence Dimension | Chemical scaffold classification |
|---|---|
| Target Compound Data | 2,4,6-trisubstituted pyrimidine: N-cyclohexyl (position 2), 4-methoxy (position 4), 4-(trifluoromethyl)phenyl (position 6) |
| Comparator Or Baseline | GS39783: 4,6-diaminopyrimidine; CGP7930: 2,6-di-tert-butylphenol; rac-BHFF: benzofuranone; COR627: 2-acylaminothiophene; CMPPE: pyrazolo[1,5-a]pyrimidine |
| Quantified Difference | Structurally unique chemotype; no overlap with any established GABAB PAM scaffold |
| Conditions | Structural comparison from published chemical structures |
Why This Matters
A structurally unique chemotype minimizes the risk of cross-reactivity with targets engaged by other chemotypes and provides a distinct pharmacological tool for exploring allosteric binding site topology.
- [1] Porcu A, Lobina C, Giunta D, Solinas M, Mugnaini C, Castelli MP. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator. Eur J Pharmacol. 2016 Nov 15;791:115-123. doi: 10.1016/j.ejphar.2016.08.032. View Source
- [2] Bertrand D, Gaspari F, Rosethorne EM, et al. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS Med Chem Lett. 2024;15(3):396–405. doi: 10.1021/acsmedchemlett.3c00560. View Source
